Cox-2-IN-13

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

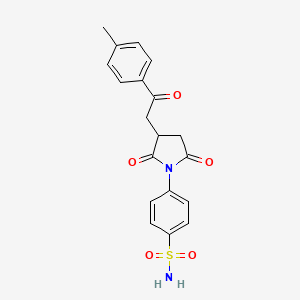

Molecular Formula |

C19H18N2O5S |

|---|---|

Molecular Weight |

386.4 g/mol |

IUPAC Name |

4-[3-[2-(4-methylphenyl)-2-oxoethyl]-2,5-dioxopyrrolidin-1-yl]benzenesulfonamide |

InChI |

InChI=1S/C19H18N2O5S/c1-12-2-4-13(5-3-12)17(22)10-14-11-18(23)21(19(14)24)15-6-8-16(9-7-15)27(20,25)26/h2-9,14H,10-11H2,1H3,(H2,20,25,26) |

InChI Key |

PQVXNOUEEGFMNE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)CC2CC(=O)N(C2=O)C3=CC=C(C=C3)S(=O)(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

Cox-2-IN-13: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical overview of the mechanism of action of Cox-2-IN-13, a potent and selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme. The information presented herein is compiled from publicly available research and is intended to guide further investigation and development of this anti-inflammatory agent.

Core Mechanism of Action: Selective COX-2 Inhibition

This compound (also identified as compound 13e in primary literature) exerts its anti-inflammatory effects through the potent and selective inhibition of the COX-2 enzyme.[1][2] COX-2 is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins, which are pro-inflammatory mediators.[3][4][5] By selectively targeting COX-2 over the constitutively expressed COX-1 isoform, this compound is designed to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[3]

The primary mechanism involves the binding of this compound to the active site of the COX-2 enzyme, preventing the synthesis of prostaglandin H2, the precursor to various other prostaglandins and thromboxanes involved in inflammation, pain, and fever.[3] Molecular docking studies suggest that the selectivity of this compound for COX-2 is attributed to its interaction with the secondary pocket present in the COX-2 enzyme structure.

Signaling Pathway: Inhibition of Prostaglandin Synthesis

The following diagram illustrates the established signaling pathway for prostaglandin synthesis and the point of intervention by this compound.

Caption: Inhibition of the COX-2 pathway by this compound.

Quantitative Data

The following tables summarize the available quantitative data for this compound from in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Activity

| Target Enzyme | IC50 (μM) | Selectivity Index (SI) (COX-1 IC50 / COX-2 IC50) |

| COX-2 | 0.98 | 31.5 |

| COX-1 | 30.87 | - |

Data derived from in vitro cyclooxygenase inhibition assays.

Table 2: In Vivo Anti-Inflammatory Activity

| Experimental Model | Compound | Dose | Result |

| Carrageenan-Induced Paw Edema | This compound | Not specified in abstract | Significant anti-inflammatory effect |

Table 3: Acute Toxicity Data

| Animal Model | Route of Administration | Maximum Tolerated Dose | Observation |

| In vivo model | Oral | 1000 mg/kg | Compound is safe up to this dose |

Experimental Protocols

This section details the methodologies for the key experiments cited in the evaluation of this compound.

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay is performed to determine the concentration of the inhibitor required to cause 50% inhibition (IC50) of the respective COX enzyme.

Methodology:

-

Enzyme Preparation: Human recombinant COX-1 and COX-2 enzymes are used.

-

Incubation: The test compound (this compound) at various concentrations is pre-incubated with the COX-1 or COX-2 enzyme in a reaction buffer.

-

Reaction Initiation: The reaction is initiated by the addition of arachidonic acid, the substrate for the COX enzymes.

-

Prostaglandin Measurement: The amount of prostaglandin E2 (PGE2) produced is measured using a commercially available enzyme immunoassay (EIA) kit.

-

Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

In Vivo Carrageenan-Induced Paw Edema Test

This is a standard animal model used to evaluate the acute anti-inflammatory activity of a compound.

Methodology:

-

Animal Model: Typically, Wistar or Sprague-Dawley rats are used.

-

Compound Administration: The test compound (this compound) is administered orally at a specified dose. A control group receives the vehicle, and a positive control group receives a known anti-inflammatory drug (e.g., indomethacin).

-

Induction of Inflammation: After a set period (e.g., 1 hour) following compound administration, a sub-plantar injection of carrageenan solution is made into the right hind paw of the rats to induce localized inflammation and edema.

-

Measurement of Paw Edema: The paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

-

Data Analysis: The percentage of inhibition of edema is calculated for the treated groups relative to the control group.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the preclinical evaluation of this compound.

Caption: Preclinical evaluation workflow for this compound.

Conclusion

This compound is a promising anti-inflammatory agent characterized by its potent and selective inhibition of the COX-2 enzyme. The available data demonstrates its efficacy in vitro and in a preclinical model of acute inflammation, coupled with a favorable acute toxicity profile. The detailed mechanisms and protocols provided in this guide offer a foundation for further research and development of this compound as a potential therapeutic.

References

The Discovery and Synthesis of Cox-2-IN-13: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the discovery, synthesis, and biological evaluation of Cox-2-IN-13, a potent and selective cyclooxygenase-2 (COX-2) inhibitor. This compound, also identified as compound 13e in the primary literature, is a novel N-substituted pyrrolidine-2,5-dione derivative with significant anti-inflammatory properties.[1][2][3] This guide details the synthetic pathway, in-vitro and in-vivo experimental protocols, and presents all relevant quantitative data in a structured format. Furthermore, signaling pathways and experimental workflows are visualized using DOT language diagrams to facilitate a deeper understanding of its mechanism and evaluation process.

Introduction to COX-2 Inhibition

Cyclooxygenase (COX) is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins.[1] Two primary isoforms exist: COX-1, which is constitutively expressed and plays a role in physiological functions, and COX-2, which is inducible and primarily involved in the inflammatory response.[1] Selective inhibition of COX-2 is a well-established therapeutic strategy to mitigate inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs. The discovery of this compound represents a significant advancement in the development of potent and selective COX-2 inhibitors.

Discovery and Synthesis of this compound (Compound 13e)

This compound was developed as part of a series of N-substituted pyrrolidine-2,5-dione derivatives designed as multi-target anti-inflammatory agents.[1][2] The synthesis involves a Michael addition of ketones to N-substituted maleimides.[1][2]

Synthetic Pathway

The synthesis of this compound (compound 13e) is achieved through a multi-step process culminating in the formation of the pyrrolidine-2,5-dione core with the desired substitutions.

Caption: Synthetic scheme for this compound.

Quantitative Biological Data

The biological activity of this compound was evaluated through a series of in-vitro and in-vivo assays to determine its potency, selectivity, and anti-inflammatory efficacy.

In-Vitro COX Inhibition

The inhibitory activity of this compound against COX-1 and COX-2 was determined using an enzyme immunoassay.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1 IC50 / COX-2 IC50) |

| This compound (13e) | >30 | 0.98 | >31.5 |

| Celecoxib | 15.2 | 0.04 | 380 |

Data extracted from Jan MS, et al. Eur J Med Chem. 2020;186:111863.[1][2][3]

In-Vivo Anti-inflammatory Activity

The anti-inflammatory effect of this compound was assessed using the carrageenan-induced paw edema model in rats.

| Treatment (Dose) | % Inhibition of Paw Edema at 3h |

| This compound (13e) (20 mg/kg) | 68.4% |

| Celecoxib (20 mg/kg) | 72.1% |

| Control | 0% |

Data extracted from Jan MS, et al. Eur J Med Chem. 2020;186:111863.[1][2]

Experimental Protocols

General Synthesis of Pyrrolidine-2,5-dione Derivatives

To a solution of the respective N-substituted maleimide (1 mmol) and ketone (1.2 mmol) in ethanol (10 mL), a catalytic amount of a self-assembled three-component organocatalyst is added. The reaction mixture is stirred at room temperature for the specified time. After completion of the reaction (monitored by TLC), the solvent is evaporated under reduced pressure. The crude product is then purified by column chromatography on silica gel using a suitable eluent system to afford the desired pyrrolidine-2,5-dione derivative.

In-Vitro COX-1/COX-2 Inhibition Assay

The inhibitory activity of the synthesized compounds on ovine COX-1 and COX-2 was determined using an enzyme immunoassay (EIA) kit. The assay is based on the competition between prostaglandins (PGs) and a PG-acetylcholinesterase conjugate (PG tracer) for a limited amount of PG antiserum. The concentration of the PG tracer is held constant while the concentration of PGs (produced by the COX enzyme) varies in proportion to the amount of COX activity.

-

Enzyme Preparation : Ovine COX-1 and COX-2 enzymes are reconstituted in a suitable buffer.

-

Incubation : The test compounds (at various concentrations) are pre-incubated with the COX-1 or COX-2 enzyme in a reaction buffer containing heme and a co-factor at 37°C for 10 minutes.

-

Reaction Initiation : The reaction is initiated by the addition of arachidonic acid as the substrate.

-

Reaction Termination : After a specific incubation period, the reaction is terminated by the addition of a saturated stannous chloride solution.

-

Quantification : The amount of prostaglandin produced is quantified using an enzyme immunoassay. The absorbance is read at a specific wavelength, and the IC50 values are calculated from the concentration-response curves.

Carrageenan-Induced Paw Edema Assay

This in-vivo model is used to assess the acute anti-inflammatory activity of the test compounds.

-

Animal Model : Male Wistar rats are used for the study.

-

Compound Administration : The test compound (this compound) or the standard drug (Celecoxib) is administered orally at a dose of 20 mg/kg. The control group receives the vehicle only.

-

Induction of Inflammation : One hour after the administration of the test compound, 0.1 mL of 1% w/v carrageenan suspension in normal saline is injected into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Edema : The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

Calculation of Inhibition : The percentage inhibition of paw edema is calculated for each group with respect to the control group.

Mechanism of Action and Signaling Pathways

This compound exerts its anti-inflammatory effects primarily through the selective inhibition of the COX-2 enzyme, which in turn blocks the synthesis of pro-inflammatory prostaglandins.

Caption: COX-2 inhibition by this compound.

Experimental Workflow

The overall workflow for the evaluation of this compound is a multi-stage process, from chemical synthesis to in-vivo testing.

Caption: Workflow for this compound evaluation.

Conclusion

This compound (compound 13e) has been identified as a potent and selective COX-2 inhibitor with significant in-vivo anti-inflammatory activity.[1][2][3] The pyrrolidine-2,5-dione scaffold represents a promising template for the design of novel anti-inflammatory agents. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this compound.

References

Probing the Engagement of Cox-2-IN-13: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target engagement studies for Cox-2-IN-13, a potent and selective inhibitor of cyclooxygenase-2 (COX-2). The following sections detail the quantitative metrics of its inhibitory activity, the experimental protocols used for its characterization, and visual representations of the relevant biological pathways and experimental workflows.

Quantitative Target Engagement Data

This compound has been identified as a potent inhibitor of the COX-2 enzyme. The primary quantitative metric for its target engagement is the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the COX-2 enzymatic activity.

| Compound | Target | IC50 (μM) | Selectivity Index (COX-1/COX-2) |

| This compound | COX-2 | 0.98[1] | >10.2 |

| Celecoxib | COX-2 | 0.89 | >11.2 |

| This compound | COX-1 | >10 | |

| Celecoxib | COX-1 | >10 |

Experimental Protocols

The determination of the IC50 value for this compound was achieved through a specific in vitro enzyme inhibition assay.

COX-2 (human) Inhibitor Screening Assay

This assay quantifies the inhibition of human recombinant COX-2 by measuring the production of prostaglandin F2α (PGF2α), a downstream product of the COX-2 enzymatic reaction.

Materials:

-

Human recombinant COX-2 enzyme

-

Arachidonic Acid (substrate)

-

Heme (cofactor)

-

Reaction Buffer (e.g., Tris-HCl buffer, pH 8.0)

-

Stannous chloride (SnCl2)

-

PGF2α-specific ELISA kit

-

Test compound (this compound) and reference inhibitor (e.g., Celecoxib)

Procedure:

-

Enzyme Preparation: The human recombinant COX-2 enzyme is thawed on ice and diluted to the desired concentration in the reaction buffer.

-

Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted to obtain a range of test concentrations.

-

Reaction Setup: The reaction mixture is prepared in microfuge tubes or a 96-well plate. Each reaction contains the reaction buffer, heme, and the diluted COX-2 enzyme.

-

Inhibitor Incubation: The various concentrations of this compound (or the reference inhibitor) are added to the reaction mixtures and incubated for a defined period to allow for binding to the enzyme.

-

Reaction Initiation: The enzymatic reaction is initiated by adding the substrate, arachidonic acid.

-

Reaction Termination and Reduction: After a specific incubation time at 37°C, the reaction is terminated. The PGH2 product is then reduced to the more stable PGF2α by the addition of stannous chloride.

-

Quantification by ELISA: The concentration of PGF2α in each reaction is quantified using a competitive enzyme-linked immunosorbent assay (ELISA). This involves incubating the sample with a PGF2α-specific antibody and a tracer (e.g., PGF2α-acetylcholinesterase conjugate). The amount of tracer that binds to the antibody is inversely proportional to the amount of PGF2α in the sample.

-

Data Analysis: The percentage of COX-2 inhibition for each concentration of this compound is calculated relative to a control reaction without any inhibitor. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the Molecular Landscape

To better understand the context of this compound's action, the following diagrams illustrate the relevant signaling pathway and the experimental workflow.

COX-2 Signaling Pathway

The cyclooxygenase-2 (COX-2) enzyme plays a crucial role in the inflammatory cascade. It catalyzes the conversion of arachidonic acid into prostaglandin H2 (PGH2), a key precursor for various pro-inflammatory prostaglandins.[2][3] this compound, as a selective inhibitor, blocks this critical step.

Caption: The COX-2 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for IC50 Determination

The following diagram outlines the key steps involved in determining the IC50 value of this compound.

Caption: Experimental workflow for the determination of the IC50 of this compound.

This guide provides a foundational understanding of the target engagement of this compound. Further studies, such as cellular thermal shift assays (CETSA) and in vivo target engagement models, would provide a more comprehensive picture of its interaction with COX-2 in a physiological context.

References

An In-Depth Technical Guide to Cox-2-IN-13 for Inflammation Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cox-2-IN-13, also identified as compound 13e in its primary research, is a potent and selective inhibitor of cyclooxygenase-2 (COX-2), a key enzyme implicated in the inflammatory cascade. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, synthesis, and detailed experimental protocols for its evaluation in inflammation research. All quantitative data is presented in structured tables for clarity, and key signaling pathways and experimental workflows are visualized using diagrams. This document is intended to serve as a core resource for researchers and professionals in drug development exploring novel anti-inflammatory agents.

Introduction

The selective inhibition of COX-2 over its isoform, COX-1, is a critical strategy in the development of anti-inflammatory drugs with an improved gastrointestinal safety profile. This compound, a pyrrolidine-2,5-dione derivative, has emerged as a promising candidate in this class. It demonstrates potent and selective inhibition of COX-2 and has shown anti-inflammatory effects in preclinical models. This guide will delve into the technical details of this compound to facilitate its application in inflammation research.

Chemical Properties and Synthesis

This compound is a synthetic compound belonging to the class of N-substituted pyrrolidine-2,5-dione derivatives.

Table 1: Chemical Properties of this compound

| Property | Value |

| IUPAC Name | 3-(1-(4-sulfamoylphenyl)-2,5-dioxopyrrolidin-3-yl)-N-(p-tolyl)propanamide |

| CAS Number | 2987588-45-2 |

| Molecular Formula | C20H21N3O5S |

| Molecular Weight | 415.46 g/mol |

Synthesis Protocol

This compound is synthesized via a Michael addition reaction. The following is a detailed protocol based on the published literature[1].

Experimental Protocol: Synthesis of this compound (Compound 13e)

-

Reactants: N-substituted maleimide and a ketone.

-

Catalyst: A self-assembled three-component organocatalyst system.

-

Reaction: The ketone undergoes a Michael addition to the N-substituted maleimide.

-

Purification: The resulting product is purified using appropriate chromatographic techniques to yield this compound.

Note: For the precise molar ratios, reaction times, temperatures, and specific purification methods, it is imperative to consult the primary research article by Jan MS, et al. (2020) in the European Journal of Medicinal Chemistry.

Mechanism of Action and Signaling Pathways

This compound exerts its anti-inflammatory effects primarily through the selective inhibition of the COX-2 enzyme. This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

Signaling Pathway

The primary signaling pathway affected by this compound is the prostaglandin synthesis pathway. By inhibiting COX-2, the production of various pro-inflammatory prostaglandins, such as PGE2, is significantly reduced.

Docking simulations suggest that the selectivity of this compound for COX-2 is due to significant interactions with amino acid residues within the additional secondary pocket of the COX-2 enzyme[1].

In Vitro Efficacy

The inhibitory activity of this compound against COX-1 and COX-2 has been determined using in vitro enzyme inhibition assays.

Table 2: In Vitro COX Inhibition Data for this compound

| Parameter | Value | Reference |

| COX-2 IC50 | 0.98 µM | [1] |

| COX-1 IC50 | 30.87 µM | Calculated based on SI |

| Selectivity Index (SI) | 31.5 | [1] |

The Selectivity Index (SI) is calculated as the ratio of COX-1 IC50 to COX-2 IC50.

Experimental Protocol: In Vitro COX Inhibition Assay

The following is a generalized protocol for determining the COX inhibitory activity of a compound. The specific details for this compound can be found in the primary literature[1].

Experimental Workflow: In Vitro COX Inhibition Assay

In Vivo Efficacy and Safety

The anti-inflammatory activity of this compound has been evaluated in a carrageenan-induced paw edema model in rats.

Carrageenan-Induced Paw Edema in Rats

This is a standard and widely used model for assessing acute inflammation. Carrageenan injection into the rat paw induces a biphasic inflammatory response.

Table 3: In Vivo Anti-inflammatory Activity of this compound

| Animal Model | Dose | Efficacy | Reference |

| Carrageenan-Induced Paw Edema (Rat) | Not specified in abstract | Significant anti-inflammatory investigations performed | [1] |

Detailed quantitative data on percentage inhibition of edema at various time points and doses should be obtained from the full research article.

Experimental Protocol: Carrageenan-Induced Paw Edema

The following is a general protocol for the carrageenan-induced paw edema model.

Experimental Workflow: Carrageenan-Induced Paw Edema Model

Acute Toxicity

An in-vivo acute toxicity study has indicated that this compound is safe up to a dose of 1000 mg/kg[1].

Pharmacokinetics (In Silico Prediction)

In silico pharmacokinetic predictions have been performed for this compound to assess its drug-like characteristics[1].

Table 4: Predicted Pharmacokinetic Properties of this compound (In Silico)

| Parameter | Predicted Value |

| Absorption | Data to be extracted from the primary literature. |

| Distribution | Data to be extracted from the primary literature. |

| Metabolism | Data to be extracted from the primary literature. |

| Excretion | Data to be extracted from the primary literature. |

| Toxicity | Data to be extracted from the primary literature. |

Researchers should refer to the full text of the primary publication for the specific predicted values and the software used for these predictions.

Conclusion

This compound is a potent and selective COX-2 inhibitor with demonstrated in vitro and in vivo anti-inflammatory potential and a favorable acute safety profile. Its distinct chemical structure and selective mechanism of action make it a valuable tool for inflammation research and a promising lead compound for the development of new anti-inflammatory therapies. This technical guide provides a foundational understanding of this compound and detailed protocols to aid in its further investigation. For complete and detailed experimental parameters, direct consultation of the primary research article is strongly recommended.

References

The Role of Selective COX-2 Inhibitors in Prostaglandin Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prostaglandins are critical lipid signaling molecules involved in a wide array of physiological and pathological processes, including inflammation, pain, and fever. Their synthesis is primarily catalyzed by the cyclooxygenase (COX) enzymes, COX-1 and COX-2. While COX-1 is constitutively expressed in most tissues and plays a role in homeostatic functions, COX-2 is an inducible enzyme that is significantly upregulated at sites of inflammation. This differential expression has made COX-2 a key target for the development of anti-inflammatory drugs with potentially fewer gastrointestinal side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit both isoforms. This technical guide provides an in-depth overview of the role of selective COX-2 inhibitors in prostaglandin synthesis, presenting quantitative data, detailed experimental protocols, and visual diagrams of the relevant pathways and workflows. While this guide focuses on the general class of selective COX-2 inhibitors, the principles and methodologies described are directly applicable to the study of novel compounds such as the conceptual "Cox-2-IN-13".

Prostaglandin Synthesis Pathway and the Role of COX-2

Prostaglandins are synthesized from arachidonic acid, a polyunsaturated fatty acid that is released from the cell membrane by the action of phospholipase A2.[1][2] Arachidonic acid is then converted into an unstable intermediate, prostaglandin H2 (PGH2), by the action of COX enzymes.[3][4] This conversion involves a two-step process: a cyclooxygenase reaction that forms prostaglandin G2 (PGG2), followed by a peroxidase reaction that reduces PGG2 to PGH2.[4] PGH2 is then further metabolized by various tissue-specific synthases to produce a variety of prostaglandins (e.g., PGE2, PGD2, PGF2α), prostacyclin (PGI2), and thromboxanes (e.g., TXA2).[3][5]

COX-1 and COX-2 are the two main isoforms of the cyclooxygenase enzyme.[6][7] COX-1 is constitutively expressed and is involved in physiological functions such as maintaining the integrity of the gastric mucosa, regulating renal blood flow, and platelet aggregation.[7][8] In contrast, COX-2 is typically expressed at low levels in most tissues but is rapidly induced by inflammatory stimuli such as cytokines, mitogens, and endotoxins.[8][9] This upregulation of COX-2 leads to a significant increase in the production of prostaglandins at the site of inflammation, contributing to the classic signs of inflammation: pain, swelling, redness, and heat.[10]

Selective COX-2 inhibitors are a class of drugs designed to specifically block the activity of the COX-2 enzyme, thereby reducing the production of pro-inflammatory prostaglandins without significantly affecting the homeostatic functions of COX-1.[7][11] This selectivity is thought to reduce the risk of gastrointestinal side effects, such as ulcers and bleeding, which are commonly associated with non-selective NSAIDs that inhibit both COX-1 and COX-2.[8]

Caption: Prostaglandin synthesis pathway and the inhibitory action of selective COX-2 inhibitors.

Quantitative Data: In Vitro Inhibition of COX-1 and COX-2

The efficacy and selectivity of COX inhibitors are typically quantified by their half-maximal inhibitory concentration (IC50) values against COX-1 and COX-2 enzymes. A lower IC50 value indicates greater potency. The selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), is a measure of the drug's preference for inhibiting COX-2 over COX-1. A higher SI value indicates greater selectivity for COX-2.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference(s) |

| Celecoxib | 0.42 | 0.055 | 7.64 | [12][13] |

| Rofecoxib | >100 | 0.018 | >5555 | [11] |

| Valdecoxib | 5.2 | 0.005 | 1040 | [11] |

| Etoricoxib | 1.1 | 0.006 | 183 | [11] |

| Diclofenac | 0.07 | 0.003 | 23.3 | [8][13] |

| Ibuprofen | 2.5 | 0.25 | 10 | [8][14] |

| Naproxen | 0.1 | 0.1 | 1 | [8][15] |

| Compound VIIa* | 19.5 | 0.29 | 67.2 | [13] |

*Compound VIIa (2-benzamido-5-ethyl-N-(4-fluorophenyl) thiophene-3-carboxamide) is a novel synthesized selective COX-2 inhibitor.[13]

Experimental Protocols

The evaluation of COX inhibitors involves a series of in vitro and in vivo experiments to determine their potency, selectivity, and efficacy.

In Vitro COX Inhibition Assay (Enzyme Immunoassay - EIA)

This is a common method to determine the IC50 values of a test compound against purified COX-1 and COX-2 enzymes.[13]

Objective: To quantify the inhibition of prostaglandin synthesis by a test compound.

Materials:

-

Purified ovine COX-1 or human recombinant COX-2 enzyme

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Heme cofactor

-

Test compound dissolved in a suitable solvent (e.g., DMSO)

-

Arachidonic acid (substrate)

-

Enzyme immunoassay (EIA) kit for PGE2 (or other prostanoids)

-

Microplate reader

Procedure:

-

Enzyme Preparation: Reconstitute the purified COX enzyme with heme in the reaction buffer.

-

Incubation: In a microplate, add the reaction buffer, the enzyme, and varying concentrations of the test compound. Incubate for a specified period (e.g., 15 minutes at 37°C) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add arachidonic acid to each well to start the enzymatic reaction. Incubate for a short duration (e.g., 2 minutes at 37°C).

-

Reaction Termination: Stop the reaction by adding a quenching solution (e.g., a strong acid).

-

Quantification of Prostaglandin: Measure the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a suitable dose-response curve.

Whole Blood Assay (WBA) for COX-1 and COX-2 Inhibition

This ex vivo assay measures the inhibition of COX isoforms in a more physiologically relevant environment.[8]

Objective: To assess the inhibitory activity of a compound on COX-1 in platelets and COX-2 in monocytes within a whole blood sample.

Materials:

-

Freshly drawn human venous blood with an anticoagulant (e.g., heparin)

-

Test compound

-

Lipopolysaccharide (LPS) to induce COX-2 expression

-

Calcium ionophore (e.g., A23187) to stimulate platelet COX-1

-

EIA kits for Thromboxane B2 (TXB2, a stable metabolite of TXA2 from COX-1) and PGE2 (from COX-2)

Procedure:

-

COX-1 Assay (Platelets):

-

Aliquot whole blood and add varying concentrations of the test compound.

-

Incubate for a specified time (e.g., 1 hour at 37°C).

-

Allow the blood to clot to stimulate TXB2 production.

-

Centrifuge to separate the serum and measure TXB2 levels by EIA.

-

-

COX-2 Assay (Monocytes):

-

Aliquot whole blood and add varying concentrations of the test compound.

-

Add LPS to induce COX-2 expression and incubate for a longer period (e.g., 24 hours at 37°C).

-

Centrifuge to separate the plasma and measure PGE2 levels by EIA.

-

-

Data Analysis: Calculate the IC50 values for the inhibition of TXB2 (COX-1) and PGE2 (COX-2) production.

Caption: A typical experimental workflow for the evaluation of novel COX inhibitors.

Conclusion

Selective inhibition of COX-2 remains a cornerstone of modern anti-inflammatory therapy. Understanding the intricate role of COX-2 in the prostaglandin synthesis pathway is crucial for the rational design and development of new chemical entities. The methodologies and data presented in this guide provide a framework for researchers and drug development professionals to evaluate and compare the potency and selectivity of novel COX-2 inhibitors. While "this compound" remains a conceptual placeholder, the principles outlined here are directly applicable to its hypothetical investigation and to the broader field of selective COX-2 inhibitor research. The continuous effort in this area holds promise for the development of safer and more effective treatments for a wide range of inflammatory conditions.

References

- 1. bio.libretexts.org [bio.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Reactome | Synthesis of Prostaglandins (PG) and Thromboxanes (TX) [reactome.org]

- 4. Cyclooxygenase-2 - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. What are Prostaglandin synthases inhibitors and how do they work? [synapse.patsnap.com]

- 8. Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: A full in vitro analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. researchgate.net [researchgate.net]

- 11. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

Preliminary Studies on a Novel Selective COX-2 Inhibitor: A Technical Overview of Cox-2-IN-13

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive summary of the preliminary research on Cox-2-IN-13 (also identified as compound 13e), a novel and potent anti-inflammatory agent. The document outlines its mechanism of action, in vitro potency, and initial in vivo safety profile, presenting the data in a structured format for ease of reference and comparison. Detailed experimental methodologies and visual representations of key pathways and workflows are included to support further research and development efforts in the field of inflammation and pain management.

Core Compound Activity

This compound is a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[1] COX-2 is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins, which are lipid compounds that mediate pain and inflammation.[2][3][4] By selectively targeting COX-2 over the constitutively expressed COX-1 isoform, this compound aims to provide potent anti-inflammatory effects while minimizing the gastrointestinal side effects associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs).[3][5][6]

Data Presentation

The following tables summarize the key quantitative data from preliminary studies on this compound.

Table 1: In Vitro Enzyme Inhibition

| Compound | Target | IC50 (μM) | Selectivity Index (SI) |

| This compound | COX-2 | 0.98 | Data not available |

| This compound | COX-1 | Data not available | Data not available |

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 indicates higher potency. Selectivity Index (SI): The ratio of the IC50 for COX-1 to the IC50 for COX-2. A higher SI indicates greater selectivity for COX-2.

Table 2: In Vivo Study Summary

| Study Type | Species | Key Finding |

| Acute Toxicity | Not Specified | Demonstrated safety |

| Anti-inflammatory | Not Specified | Exhibited anti-inflammatory activity |

Signaling Pathway and Mechanism of Action

This compound exerts its anti-inflammatory effect by inhibiting the synthesis of prostaglandins. The diagram below illustrates the canonical arachidonic acid cascade and the point of intervention for this compound.

Caption: COX-2 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preliminary studies of this compound. These protocols are based on standard assays used for the evaluation of COX inhibitors.

In Vitro COX-1/COX-2 Inhibition Assay (Fluorometric)

This assay determines the potency and selectivity of the test compound by measuring the inhibition of prostaglandin production by recombinant human COX-1 and COX-2 enzymes.

-

Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are pre-incubated in a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing a heme cofactor.

-

Compound Incubation: A series of dilutions of this compound are prepared and added to the enzyme solutions, followed by a brief incubation period to allow for inhibitor binding.

-

Reaction Initiation: The reaction is initiated by the addition of arachidonic acid, the substrate for both COX enzymes.

-

Detection: A fluorometric probe that reacts with the prostaglandin G2 (PGG2) produced by the enzymes is included in the reaction mixture. The fluorescence intensity is measured over time using a microplate reader.

-

Data Analysis: The rate of increase in fluorescence is proportional to the enzyme activity. The IC50 values are calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This widely used animal model assesses the anti-inflammatory properties of a compound in vivo.

-

Animal Acclimatization: Male Wistar rats or Swiss albino mice are acclimatized to laboratory conditions for at least one week.

-

Compound Administration: Animals are divided into groups, including a control group (vehicle), a reference standard group (e.g., indomethacin), and test groups receiving different doses of this compound, typically administered orally.

-

Induction of Inflammation: One hour after compound administration, a sub-plantar injection of 1% carrageenan solution is administered into the right hind paw of each animal to induce localized inflammation and edema.

-

Measurement of Paw Volume: The volume of the inflamed paw is measured at specified time points (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection using a plethysmometer.

-

Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

In Vivo Acute Toxicity Study

This study provides an initial assessment of the safety profile of the compound.

-

Animal Model: The study is typically conducted in mice or rats.

-

Dose Administration: Animals are administered a high dose of this compound, often in a single oral administration.

-

Observation: The animals are observed for signs of toxicity and mortality over a period of 14 days. Observations include changes in skin, fur, eyes, and behavior. Body weight is also monitored.

-

Necropsy: At the end of the observation period, all surviving animals are euthanized, and a gross necropsy is performed to examine for any pathological changes in major organs.

Experimental and Drug Development Workflow

The logical progression from compound design to in vivo validation is a critical aspect of drug discovery. The following diagram outlines the typical workflow for the development of a novel COX-2 inhibitor like this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Cyclooxygenase-2 - Wikipedia [en.wikipedia.org]

- 3. What are COX-2 inhibitors and how do they work? [synapse.patsnap.com]

- 4. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 6. my.clevelandclinic.org [my.clevelandclinic.org]

The Selective COX-2 Inhibitor Cox-2-IN-13: A Technical Overview for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selective cyclooxygenase-2 (COX-2) inhibitor, Cox-2-IN-13, also identified as compound 13e. While current research primarily highlights its potent anti-inflammatory properties, this document will also explore the broader context of COX-2 inhibition in cancer therapy, offering insights into the potential, yet currently uninvestigated, anticancer applications of this compound. This guide synthesizes available data on this compound and contextualizes it within the well-established role of COX-2 in oncogenesis, providing detailed experimental protocols and conceptual signaling pathways relevant to the field.

Introduction to this compound

This compound is a novel N-substituted pyrrolidine-2,5-dione derivative identified as a potent and selective inhibitor of the COX-2 enzyme.[1] The primary body of research on this compound has established its significant anti-inflammatory effects and a favorable acute toxicity profile.[1] The selective inhibition of COX-2 over COX-1 is a critical attribute, as it suggests a reduced risk of the gastrointestinal side effects commonly associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs).[2][3]

Quantitative Data on this compound

The primary quantitative data available for this compound pertains to its in vitro inhibitory activity against COX enzymes. This data is crucial for understanding its potency and selectivity.

| Compound | Target | IC50 (μM) | Selectivity Index (SI) | Reference |

| This compound (13e) | COX-2 | 0.98 | 31.5 | [1] |

| This compound (13e) | COX-1 | >30 | [1] | |

| Celecoxib (Reference) | COX-2 | 0.85 | 35.2 | [1] |

| Celecoxib (Reference) | COX-1 | >30 | [1] |

Table 1: In Vitro Inhibitory Activity of this compound

The Role of COX-2 in Cancer

Cyclooxygenase-2 is an enzyme that is typically undetectable in most normal tissues but is rapidly induced by a variety of stimuli, including proinflammatory cytokines, growth factors, and oncogenes.[4] Its overexpression has been documented in a wide range of human cancers, including those of the colon, breast, lung, and prostate.[5][6] The elevated expression of COX-2 in tumor tissues contributes to multiple aspects of cancer progression:

-

Increased Cell Proliferation: COX-2-derived prostaglandins can stimulate cell division.[1]

-

Inhibition of Apoptosis: Overexpression of COX-2 can make cancer cells resistant to programmed cell death.

-

Promotion of Angiogenesis: COX-2 plays a role in the formation of new blood vessels that supply tumors with nutrients.[5][6]

-

Enhanced Tumor Invasion and Metastasis: COX-2 activity can contribute to the ability of cancer cells to invade surrounding tissues and spread to distant sites.

Potential Effects of this compound on Cancer Cell Lines (Hypothetical)

While specific studies on the effects of this compound on cancer cell lines are not yet available, the known functions of COX-2 in cancer allow for the formulation of a hypothesis regarding its potential activities. Based on the general effects of selective COX-2 inhibitors, this compound could potentially:

-

Induce Apoptosis: By inhibiting the anti-apoptotic effects of COX-2, the compound may trigger programmed cell death in cancer cells.

-

Cause Cell Cycle Arrest: Inhibition of COX-2 signaling pathways could lead to a halt in the cancer cell cycle, thereby inhibiting proliferation.

-

Reduce Angiogenesis: By blocking the pro-angiogenic signals mediated by COX-2, the compound could inhibit the formation of new blood vessels in tumors.

Further preclinical studies are required to validate these potential anticancer effects of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of COX-2 inhibitors like this compound.

In Vitro COX-1/COX-2 Inhibition Assay

This assay is fundamental to determining the potency and selectivity of a COX inhibitor.

Objective: To determine the IC50 values of this compound for COX-1 and COX-2 enzymes.

Materials:

-

Human recombinant COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Test compound (this compound)

-

Reference inhibitor (e.g., Celecoxib)

-

Assay buffer (e.g., Tris-HCl)

-

EIA (Enzyme Immunoassay) kit for prostaglandin E2 (PGE2) detection

Procedure:

-

Prepare a series of dilutions of the test compound and reference inhibitor.

-

In a multi-well plate, add the assay buffer, the enzyme (either COX-1 or COX-2), and the test compound/reference inhibitor at various concentrations.

-

Pre-incubate the enzyme with the inhibitor for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the enzymatic reaction by adding arachidonic acid.

-

Incubate for a defined period (e.g., 10 minutes) to allow for the production of prostaglandins.

-

Stop the reaction (e.g., by adding a stopping solution).

-

Quantify the amount of PGE2 produced using an EIA kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, by plotting the percentage of inhibition against the inhibitor concentration.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cancer cell lines.

Objective: To determine the effect of this compound on the viability of cancer cells.

Materials:

-

Cancer cell line(s) of interest (e.g., HT-29 for colon cancer, MCF-7 for breast cancer)

-

Cell culture medium and supplements

-

Test compound (this compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a detergent-based solution)

-

96-well plates

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound and a vehicle control.

-

Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay is used to quantify the induction of apoptosis by a compound.

Objective: To determine if this compound induces apoptosis in cancer cells.

Materials:

-

Cancer cell line(s)

-

Test compound (this compound)

-

Annexin V-FITC and Propidium Iodide (PI) staining kit

-

Binding buffer

-

Flow cytometer

Procedure:

-

Treat cancer cells with this compound at various concentrations for a specified time.

-

Harvest the cells (including both adherent and floating cells).

-

Wash the cells with cold PBS.

-

Resuspend the cells in the binding buffer provided with the kit.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry.

-

Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the study of this compound.

Caption: COX-2 signaling pathway in cancer.

Caption: General experimental workflow for a novel COX-2 inhibitor.

Caption: Rationale for targeting COX-2 in cancer therapy.

Conclusion

This compound is a promising selective COX-2 inhibitor with demonstrated potent anti-inflammatory activity and a good in vivo safety profile. While its direct effects on cancer cell lines have not yet been reported, its mechanism of action strongly suggests potential as an anticancer agent. The established role of COX-2 in promoting tumorigenesis provides a solid rationale for investigating this compound in various cancer models. The experimental protocols and conceptual frameworks provided in this guide offer a roadmap for future research into the anticancer properties of this and other novel COX-2 inhibitors. Further studies are warranted to elucidate the full therapeutic potential of this compound in oncology.

References

- 1. Recent advances in targeting COX-2 for cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cyclooxygenase-2 (COX-2) as a Target of Anticancer Agents: A Review of Novel Synthesized Scaffolds Having Anticancer and COX-2 Inhibitory Potentialities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives [mdpi.com]

- 6. aacrjournals.org [aacrjournals.org]

Investigating the Anti-inflammatory Effects of a Novel Selective COX-2 Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the anti-inflammatory properties of a representative selective cyclooxygenase-2 (COX-2) inhibitor, herein referred to as Cox-2-IN-13, based on established principles for this class of compounds. While specific data for a compound designated "this compound" is not publicly available, this document synthesizes the well-understood mechanisms, experimental evaluation, and signaling pathways relevant to selective COX-2 inhibitors.

Introduction to COX-2 Inhibition in Inflammation

Cyclooxygenase (COX) enzymes are pivotal in the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[1][2] There are two primary isoforms of the COX enzyme: COX-1 and COX-2.[3] COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that protect the gastrointestinal tract and are involved in platelet aggregation.[1] In contrast, the COX-2 enzyme is inducible and its expression is upregulated at sites of inflammation by pro-inflammatory stimuli such as cytokines and endotoxins.[4][5]

Selective COX-2 inhibitors are a class of nonsteroidal anti-inflammatory drugs (NSAIDs) designed to specifically target the COX-2 enzyme.[6][7] This selectivity aims to provide potent anti-inflammatory and analgesic effects while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the protective COX-1 enzyme.[1][2]

Quantitative Analysis of Anti-inflammatory Activity

The anti-inflammatory efficacy of a selective COX-2 inhibitor like this compound can be quantified through various in vitro and in vivo assays. The following tables present representative data for a potent and selective COX-2 inhibitor.

Table 1: In Vitro COX-1 and COX-2 Inhibition

| Compound | COX-1 IC₅₀ (μM) | COX-2 IC₅₀ (μM) | Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) |

| This compound (Hypothetical) | 15.2 | 0.045 | 337.8 |

| Celecoxib (Reference) | 7.6 | 0.04 | 190.0 |

| Ibuprofen (Non-selective) | 2.5 | 5.1 | 0.49 |

IC₅₀: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Rat Paw Edema

| Treatment Group | Dose (mg/kg) | Paw Edema Inhibition (%) at 4h |

| Vehicle Control | - | 0 |

| This compound (Hypothetical) | 10 | 65.8 |

| This compound (Hypothetical) | 30 | 88.2 |

| Celecoxib (Reference) | 30 | 85.5 |

Key Signaling Pathways in COX-2 Mediated Inflammation

The expression of the COX-2 enzyme is tightly regulated by complex signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[8] Inflammatory stimuli activate these pathways, leading to the transcription of the PTGS2 gene, which encodes for COX-2.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of a novel COX-2 inhibitor. Below are representative protocols for key experiments.

In Vitro COX-1/COX-2 Inhibition Assay

Objective: To determine the in vitro potency and selectivity of this compound for COX-1 and COX-2 enzymes.

Materials:

-

Human recombinant COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

This compound and reference compounds

-

Prostaglandin E₂ (PGE₂) standard

-

EIA (Enzyme Immunoassay) kit for PGE₂ detection

-

Assay buffer (e.g., Tris-HCl)

Procedure:

-

Prepare serial dilutions of this compound and reference compounds.

-

In a 96-well plate, add the COX-1 or COX-2 enzyme to the assay buffer.

-

Add the test compounds at various concentrations to the respective wells.

-

Incubate for a pre-determined time (e.g., 15 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding arachidonic acid.

-

Incubate for a specific reaction time (e.g., 10 minutes) at 37°C.

-

Stop the reaction by adding a stopping solution (e.g., HCl).

-

Measure the amount of PGE₂ produced using a competitive EIA kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each compound concentration.

-

Determine the IC₅₀ values by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the in vivo anti-inflammatory effect of this compound in an acute inflammation model.

Materials:

-

Male Wistar rats (180-200 g)

-

Carrageenan solution (1% in saline)

-

This compound and reference compounds formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose)

-

Plebismometer or digital caliper

Procedure:

-

Acclimatize the rats for at least one week before the experiment.

-

Divide the animals into groups (vehicle control, this compound treated, reference drug treated).

-

Measure the initial paw volume of the right hind paw of each rat using a plebismometer.

-

Administer this compound or the reference compound orally (p.o.) or intraperitoneally (i.p.) at the desired doses.

-

After a specific time (e.g., 1 hour), induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

-

Measure the paw volume at different time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

-

Calculate the percentage of paw edema and the percentage of inhibition of paw edema for each group.

Conclusion

This technical guide outlines the fundamental principles and methodologies for investigating the anti-inflammatory effects of a selective COX-2 inhibitor, exemplified by the hypothetical compound this compound. The presented data tables, signaling pathway diagrams, and experimental protocols provide a comprehensive framework for researchers and drug development professionals. A thorough evaluation, encompassing in vitro potency and selectivity, in vivo efficacy, and safety profiling, is essential for the successful development of novel anti-inflammatory therapeutics targeting COX-2. While selective COX-2 inhibitors offer significant therapeutic benefits, careful consideration of their potential cardiovascular risks is crucial during development and clinical use.[7][9]

References

- 1. my.clevelandclinic.org [my.clevelandclinic.org]

- 2. What are COX-2 inhibitors and how do they work? [synapse.patsnap.com]

- 3. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Cyclooxygenase-2 in Synaptic Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]

- 7. drugs.com [drugs.com]

- 8. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

Cox-2-IN-13: A Technical Guide for Neuroscience and Neuroinflammation Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cox-2-IN-13, also identified as compound 13e in the primary literature, is a potent and selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme centrally implicated in inflammatory processes.[1][2] Its anti-inflammatory properties and favorable acute toxicity profile suggest its potential as a research tool and therapeutic lead, particularly in the fields of neuroscience and neuroinflammation.[2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and relevant signaling pathways.

Cyclooxygenase-2 is a key enzyme in the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators.[3][4] In the central nervous system, COX-2 is expressed in neurons and is upregulated during neuroinflammatory events, contributing to the pathogenesis of various neurological disorders.[5][6] Selective inhibition of COX-2 is a critical area of research for developing anti-inflammatory therapeutics with potentially fewer gastrointestinal side effects than non-selective NSAIDs.[7]

Quantitative Data

The following table summarizes the key quantitative data for this compound (compound 13e) based on the available literature.

| Parameter | Value | Reference |

| COX-2 Inhibition (IC50) | 0.98 µM | [1][2] |

| COX-2 Selectivity Index (SI) | 31.5 | [2] |

| In Vivo Acute Toxicity | Safe up to 1000 mg/kg | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of this compound. While the primary research on this compound focused on general inflammation, these protocols are foundational for its investigation in a neuroinflammatory context.

In Vitro COX-1 and COX-2 Inhibition Assay

This protocol is a standard method for determining the inhibitory activity and selectivity of a compound against COX isoforms.

Objective: To determine the IC50 values of this compound for COX-1 and COX-2.

Materials:

-

Ovine COX-1 and human recombinant COX-2 enzymes

-

Arachidonic acid (substrate)

-

Colorimetric COX inhibitor screening assay kit

-

Test compound (this compound)

-

Reference inhibitors (e.g., celecoxib, indomethacin)

-

Assay buffer

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a series of dilutions of this compound and reference inhibitors in the assay buffer.

-

In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.

-

Add the diluted test compounds or reference inhibitors to the wells. Include wells for 100% initial activity (enzyme without inhibitor) and background controls.

-

Incubate the plate at 37°C for a specified time (e.g., 10-15 minutes).

-

Initiate the enzymatic reaction by adding arachidonic acid to all wells.

-

The peroxidase activity of COX is measured colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm using a microplate reader.[8]

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the 100% initial activity control.

-

Determine the IC50 value, the concentration of the compound that causes 50% inhibition of the enzyme activity, by plotting the percent inhibition versus the logarithm of the compound concentration and fitting the data to a suitable dose-response curve.

-

The Selectivity Index (SI) is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2.

Carrageenan-Induced Paw Edema in Rodents

This is a classic in vivo model of acute inflammation used to assess the anti-inflammatory activity of compounds.

Objective: To evaluate the in vivo anti-inflammatory efficacy of this compound.

Materials:

-

This compound

-

Carrageenan (1% solution in saline)[11]

-

Vehicle (e.g., sesame oil)[9]

-

Reference drug (e.g., indomethacin)[9]

-

Plethysmometer or calipers for measuring paw volume/thickness[12]

Procedure:

-

Acclimatize the animals to the experimental conditions for at least one week.

-

Administer this compound, vehicle, or a reference drug to different groups of animals via an appropriate route (e.g., oral gavage).[9]

-

After a set period (e.g., 1 hour), induce inflammation by injecting a 1% carrageenan solution into the subplantar region of the right hind paw of each animal.[9][12]

-

Measure the paw volume or thickness at baseline (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[10]

-

The degree of edema is calculated as the difference in paw volume/thickness before and after the carrageenan injection.

-

The percentage of inhibition of edema by the test compound is calculated by comparing the increase in paw volume in the treated group to the vehicle control group.

LPS-Induced Nitric Oxide Production in BV-2 Microglial Cells

This in vitro assay is a standard method to screen for anti-neuroinflammatory activity.

Objective: To determine if this compound can inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in activated microglial cells.

Materials:

-

BV-2 microglial cell line

-

Dulbecco's Modified Eagle Medium (DMEM) with fetal bovine serum (FBS)

-

Lipopolysaccharide (LPS)

-

This compound

-

Griess reagent

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed BV-2 cells in 96-well plates and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include control wells with untreated cells and cells treated with LPS alone.

-

Incubate the cells for 24 hours.

-

Collect the cell culture supernatant.

-

Determine the concentration of nitrite, a stable metabolite of NO, in the supernatant using the Griess reagent. This involves mixing the supernatant with the Griess reagent and measuring the absorbance at 540 nm.[13]

-

A standard curve using known concentrations of sodium nitrite is used to quantify the amount of NO produced.

-

Assess the effect of this compound on cell viability using an MTT assay to ensure that the observed reduction in NO is not due to cytotoxicity.[14]

Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6) by ELISA

This protocol allows for the quantification of key pro-inflammatory cytokines released by activated microglia.

Objective: To determine if this compound can reduce the secretion of TNF-α and IL-6 from LPS-stimulated microglial cells.

Materials:

-

BV-2 microglial cells

-

LPS

-

This compound

-

Commercially available ELISA kits for mouse TNF-α and IL-6[15][16]

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed and treat BV-2 cells with this compound and/or LPS as described in the nitric oxide production assay.

-

After the 24-hour incubation, collect the cell culture supernatant.

-

Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions provided with the kits.[15][16]

-

Briefly, this typically involves adding the supernatant to wells of a microplate pre-coated with a capture antibody for the specific cytokine.

-

After incubation and washing steps, a detection antibody conjugated to an enzyme (e.g., HRP) is added.

-

A substrate is then added, which results in a color change proportional to the amount of cytokine present.

-

The absorbance is measured using a microplate reader, and the concentration of the cytokine in the samples is determined by comparison to a standard curve.

In Silico Molecular Docking

This computational method predicts the binding mode of a ligand within the active site of a target protein.

Objective: To predict the binding interactions of this compound with the COX-2 enzyme.

Software:

-

Molecular docking software (e.g., AutoDock Vina)

-

Protein and ligand preparation software (e.g., AutoDockTools)

-

Visualization software (e.g., PyMOL, Discovery Studio)

Procedure:

-

Protein Preparation: Obtain the 3D crystal structure of the target protein (COX-2) from the Protein Data Bank (PDB). Prepare the protein for docking by removing water molecules and heteroatoms, adding hydrogen atoms, and assigning partial charges.[17]

-

Ligand Preparation: Generate the 3D structure of this compound and optimize its geometry. Assign partial charges and define rotatable bonds.[17]

-

Grid Box Generation: Define a grid box that encompasses the active site of the COX-2 enzyme.[18]

-

Docking Simulation: Run the molecular docking simulation to predict the binding poses of this compound within the active site of COX-2. The software will calculate the binding affinity (e.g., in kcal/mol) for each pose.[18]

-

Analysis of Results: Analyze the docking results to identify the most favorable binding pose based on the lowest binding energy. Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of the COX-2 active site.[19]

Signaling Pathways and Visualizations

The anti-inflammatory effects of this compound are mediated through the inhibition of the COX-2 enzyme, which plays a crucial role in various signaling pathways, particularly in the context of neuroinflammation.

COX-2 Signaling Pathway in Neuroinflammation

In the central nervous system, inflammatory stimuli such as lipopolysaccharide (LPS) can activate microglia, the resident immune cells of the brain.[20] This activation triggers intracellular signaling cascades, including the NF-κB and MAPK pathways, leading to the upregulation of pro-inflammatory genes, including COX-2.[3] The induced COX-2 enzyme then catalyzes the conversion of arachidonic acid into prostaglandin H2 (PGH2), which is further converted into various prostaglandins, most notably prostaglandin E2 (PGE2).[21] PGE2 can then act on its receptors on neurons and other glial cells, exacerbating the inflammatory response, contributing to neuronal excitotoxicity, and promoting neuronal cell death.[4][5]

Experimental Workflow for In Vitro Neuroinflammation Assay

The following diagram illustrates a typical workflow for assessing the anti-neuroinflammatory potential of a compound like this compound in vitro.

Conclusion

This compound is a promising research compound with potent and selective COX-2 inhibitory activity. While its initial characterization has been in the context of general inflammation, its mechanism of action strongly suggests its utility in the investigation of neuroinflammatory processes. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers to explore the potential of this compound in neuroscience and to contribute to the development of novel therapeutics for neuroinflammatory disorders. Further studies are warranted to directly assess its efficacy in relevant in vitro and in vivo models of neurodegeneration and neuroinflammation.

References

- 1. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 2. Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeting cyclooxygenases-1 and -2 in neuroinflammation: therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cyclooxygenase-2 in Synaptic Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Commentary: Neurobiology and Therapeutic Potential of Cyclooxygenase-2 (COX-2) Inhibitors for Inflammation in Neuropsychiatric Disorders [frontiersin.org]

- 6. academic.oup.com [academic.oup.com]

- 7. Neurobiology and Therapeutic Potential of Cyclooxygenase-2 (COX-2) Inhibitors for Inflammation in Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 9. 4.44. Carrageenan-Induced Paw Edema [bio-protocol.org]

- 10. researchgate.net [researchgate.net]

- 11. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. inotiv.com [inotiv.com]

- 13. mdpi.com [mdpi.com]

- 14. Hispidin inhibits LPS-induced nitric oxide production in BV-2 microglial cells via ROS-dependent MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. TNF-α and IL-6 Determination [bio-protocol.org]

- 16. 4.7. Assays for IL-6 and TNF-α [bio-protocol.org]

- 17. In silico molecular docking of cyclooxygenase (COX-2), ADME-toxicity and in vitro evaluation of antioxidant and anti-inflammatory activities of marine macro algae - PMC [pmc.ncbi.nlm.nih.gov]

- 18. m.youtube.com [m.youtube.com]

- 19. Molecular docking analysis of doronine derivatives with human COX-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Frontiers | Integrated Pathways of COX-2 and mTOR: Roles in Cell Sensing and Alzheimer’s Disease [frontiersin.org]

Methodological & Application

Application Notes and Protocols for Cox-2-IN-13 In Vitro Assay

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the in vitro evaluation of Cox-2-IN-13, a selective cyclooxygenase-2 (COX-2) inhibitor. The provided methodologies are based on established principles of COX inhibitor screening assays and are intended to guide researchers in determining the potency and selectivity of this compound. Included are a step-by-step experimental protocol, a summary of representative quantitative data, and diagrams illustrating the experimental workflow and the relevant biological pathway.

Introduction

Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is a key enzyme in the conversion of arachidonic acid to prostaglandins and other prostanoids.[1][2] There are two primary isoforms of this enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in many tissues and plays a role in physiological functions such as protecting the gastric mucosa and maintaining kidney function.[3] In contrast, COX-2 is an inducible enzyme, with its expression levels significantly increasing during inflammation, contributing to pain and fever.[3][4]

Selective inhibition of COX-2 is a desirable therapeutic strategy for treating inflammation and pain while minimizing the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit both COX-1 and COX-2.[4][5] this compound is a novel compound designed as a selective COX-2 inhibitor. This document outlines a robust in vitro assay protocol to characterize its inhibitory activity.

Quantitative Data Summary

The inhibitory potency of this compound is determined by its half-maximal inhibitory concentration (IC50) against both COX-1 and COX-2. The ratio of these IC50 values provides the selectivity index, a key indicator of the compound's specificity for COX-2. While specific experimental data for this compound is not publicly available, the following table presents hypothetical data consistent with a potent and selective COX-2 inhibitor.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |

| This compound | 15.5 | 0.25 | 62 |

| Celecoxib (Reference) | 13.02 | 0.49 | 26.57[6] |

| Diclofenac (Reference) | - | - | 1.80[7] |

Experimental Protocols

This protocol is adapted from commercially available colorimetric COX inhibitor screening kits.[6][8] It measures the peroxidase activity of COX, which is coupled to the oxidation of a chromogenic substrate.

Materials and Reagents

-

Human recombinant COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Heme (cofactor)

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

-

This compound

-

Reference inhibitors (e.g., Celecoxib, Diclofenac)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 590 nm

Procedure

-

Reagent Preparation:

-

Prepare a stock solution of this compound and reference inhibitors in DMSO.

-

Dilute the stock solutions to various test concentrations in assay buffer. The final DMSO concentration in the assay should be less than 1%.

-

Prepare a working solution of arachidonic acid in assay buffer.

-

Prepare working solutions of COX-1 and COX-2 enzymes in assay buffer containing heme.

-

-

Assay Protocol:

-

Add 150 µL of assay buffer to each well of a 96-well plate.

-

Add 10 µL of the diluted this compound or reference inhibitor to the appropriate wells. For control wells (100% activity), add 10 µL of the vehicle (assay buffer with DMSO). For blank wells (background), add the vehicle and heat-inactivated enzyme.

-

Add 10 µL of the appropriate enzyme (COX-1 or COX-2) to each well, except for the blank wells where heat-inactivated enzyme is added.

-

Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

-

Add 10 µL of the colorimetric substrate to each well.

-

Initiate the reaction by adding 10 µL of arachidonic acid to each well.

-

Immediately read the absorbance at 590 nm every minute for 5 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction for each well by determining the slope of the linear portion of the absorbance versus time curve.

-

Subtract the background rate from all other rates.

-

Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [(Rate of control - Rate of inhibitor) / Rate of control] x 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Visualizations

Signaling Pathway

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Cyclooxygenase-2 - Wikipedia [en.wikipedia.org]

- 3. my.clevelandclinic.org [my.clevelandclinic.org]

- 4. What are COX-2 inhibitors and how do they work? [synapse.patsnap.com]

- 5. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]

- 6. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]

- 7. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Application Notes and Protocols for Cox-2-IN-13 in In Vivo Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction